molecular formula C13H15FN6 B7050946 4-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine

4-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine

Cat. No.: B7050946
M. Wt: 274.30 g/mol
InChI Key: PBOFULWLIOGDSO-UHFFFAOYSA-N
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Description

4-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety

Properties

IUPAC Name

4-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN6/c14-10-6-17-13(18-7-10)20-5-1-2-9(8-20)11-3-4-16-12(15)19-11/h3-4,6-7,9H,1-2,5,8H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOFULWLIOGDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)F)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common route starts with the preparation of 5-fluoropyrimidine derivatives, which are then subjected to nucleophilic substitution reactions to introduce the piperidine ring. The final step involves the formation of the pyrimidine-2-amine moiety through amination reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine is unique due to its specific combination of a fluoropyrimidine and piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications .

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